molecular formula C9H12N4OS B2669118 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895006-59-4

3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2669118
CAS No.: 895006-59-4
M. Wt: 224.28
InChI Key: YRVONJSSQHPYII-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors. They are designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

Reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones . Thermal retro Diels–Alder (RDA) reaction resulted in the target compounds .


Molecular Structure Analysis

The angular structure of norbornene based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones was confirmed by single crystal X-ray crystallography .


Chemical Reactions Analysis

Thermal retro Diels–Alder (RDA) reaction of 7a–h and 11a,c–e resulted in the target compounds .

Scientific Research Applications

Cyclization and Synthesis of Triazolo Pyrimidine Derivatives

Research has delved into the synthesis and cyclization processes of triazolo pyrimidine derivatives, showcasing the versatility and reactivity of these compounds in forming complex heterocyclic structures. For instance, the synthesis of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives through condensation of isothiosemicarbazones highlights the compound's utility in creating new ring systems with potential biological activities C. Yamazaki, 1981. Similarly, the preparation of triazolo[4,3-a]pyrimidines and related derivatives through various synthetic routes underlines their significance in medicinal chemistry A. Davoodnia, M. Bakavoli, S. Mohseni, N. Tavakoli-Hoseini, 2008.

Structural and Mechanistic Insights

Studies have also provided insights into the structural aspects and reaction mechanisms of these compounds. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction reveals the compound's structural flexibility and the potential for generating diverse heterocyclic systems E. A. Lashmanova, A. Agarkov, V. Rybakov, A. Shiryaev, 2019.

Antimicrobial Applications

Several studies have evaluated the antimicrobial properties of triazolo pyrimidine derivatives, indicating their potential as novel therapeutic agents. The synthesis and biological evaluation of new thiazolopyrimidines with potential antimicrobial activity showcase the application of these compounds in addressing resistant microbial strains M. Said, K. Abouzid, Ashraf Mouneer, A. Ahmedy, A. Osman, 2004. Additionally, the orgaноiodine (III)-mediated synthesis of triazolo[4,3-c]pyrimidines with noted antibacterial properties further exemplifies the compound's relevance in developing new antibiotics Ravi P Kumar, Reshmi R. Nair, S. Dhiman, J. Sharma, O. Prakash, 2009.

Mechanism of Action

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Properties

IUPAC Name

3-ethylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-4-15-9-12-11-8-10-7(14)5(2)6(3)13(8)9/h4H2,1-3H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVONJSSQHPYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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